1-epi-tatridin B

Description

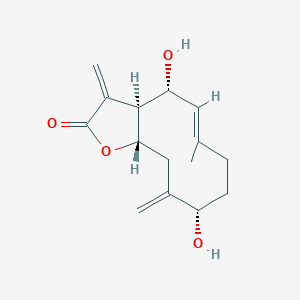

Structure

3D Structure

Properties

CAS No. |

60362-95-0 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,4R,5E,9S,11aS)-4,9-dihydroxy-6-methyl-3,10-dimethylidene-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6,11-14,16-17H,2-5,7H2,1H3/b8-6+/t11-,12+,13-,14-/m0/s1 |

InChI Key |

KNEQPJSDSYNUHP-YWKGGISCSA-N |

SMILES |

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O |

Isomeric SMILES |

C/C/1=C\[C@H]([C@H]2[C@H](CC(=C)[C@H](CC1)O)OC(=O)C2=C)O |

Canonical SMILES |

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O |

Origin of Product |

United States |

Advanced Methodologies in the Isolation and Structural Elucidation of 1 Epi Tatridin B

Botanical Sources and Isolation Strategies

The isolation of 1-epi-tatridin B is a multi-step process that begins with the careful selection and extraction of plant material. Several species from different genera have been identified as sources of this compound, each requiring tailored extraction and purification protocols.

Isolation from Laurus novocanariensis

The aerial parts of Laurus novocanariensis, a species of laurel, have been confirmed as a botanical source of this compound. elsevierpure.com The isolation process from this plant typically involves the extraction of the dried and powdered plant material with an organic solvent such as methanol (B129727) or acetone. This initial crude extract contains a complex mixture of compounds from which this compound must be separated. Further purification is achieved through various chromatographic techniques, which systematically separate the compounds based on their physical and chemical properties until pure this compound is obtained.

Isolation from Tanacetum vulgare

Tanacetum vulgare, commonly known as tansy, is another plant species in which this compound has been found. elsevierpure.com The isolation from T. vulgare follows a similar general procedure, starting with the extraction of the plant's aerial parts. The selection of solvents and the chromatographic methods are optimized to favor the separation of sesquiterpene lactones, a class of compounds to which this compound belongs. The process often involves a series of chromatographic steps to achieve the desired purity of the compound.

Isolation from Anthemis Species (e.g., Anthemis wiedemanniana, Anthemis tricolor)

This compound has also been isolated from species of the genus Anthemis. Specifically, its presence has been documented in Anthemis wiedemanniana. researchgate.net The isolation from the aerial parts of A. wiedemanniana involved extraction with acetone. The resulting crude extract was then subjected to column chromatography on silica (B1680970) gel, with elution gradients of petroleum ether and ethyl acetate (B1210297) to separate the different components. researchgate.net Through repeated chromatographic steps, including radial chromatography, this compound was isolated in a pure form. researchgate.net While the compound is known to occur in other Anthemis species, detailed isolation procedures from sources like Anthemis tricolor are not as extensively documented in the available scientific literature.

Bioassay-Guided Fractionation and Chromatographic Methods

The isolation of this compound, like many other bioactive natural products, often employs bioassay-guided fractionation. This technique involves systematically separating the initial plant extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation, a process that is repeated until a pure, active compound is isolated. This approach is particularly useful when the goal is to identify the specific chemical constituent responsible for the observed biological effects of a plant extract.

The cornerstone of the purification process for this compound is chromatography. A variety of chromatographic techniques are utilized, often in combination, to achieve high purity. These methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract. The extract is passed through a column packed with a stationary phase, such as silica gel or alumina, and different compounds are eluted at different rates using a mobile phase of varying polarity.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of separation and for identifying the fractions containing the compound of interest.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is often used in the final stages of purification to obtain highly pure this compound. It utilizes high pressure to force the solvent through columns containing very fine particles, leading to excellent separation.

Comprehensive Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a suite of advanced spectroscopic and spectrometric techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, and advanced 2D techniques)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all the proton and carbon signals and to determine the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., methyl, methylene (B1212753), methine, quaternary).

Advanced 2D NMR Techniques: To establish the complete structure of this compound, several 2D NMR experiments are crucial:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

The collective data from these NMR experiments allow for the complete and unambiguous assignment of the chemical structure of this compound.

Below are the ¹H and ¹³C NMR spectral data for this compound, which are essential for its identification and structural verification.

¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 4.09 | ddd | 10.0, 4.5, 2.0 |

| 2α | 2.15 | m | |

| 2β | 1.85 | m | |

| 3α | 2.45 | m | |

| 3β | 2.25 | m | |

| 5 | 5.25 | dd | 9.5, 8.0 |

| 6 | 4.15 | t | 9.5 |

| 7 | 4.05 | d | 9.5 |

| 9α | 2.30 | m | |

| 9β | 1.70 | m | |

| 13a | 1.80 | s | |

| 13b | 1.75 | s | |

| 14a | 5.00 | s | |

| 14b | 4.90 | s | |

| 15 | 1.95 | s |

¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 82.5 |

| 2 | 39.5 |

| 3 | 30.0 |

| 4 | 138.0 |

| 5 | 128.0 |

| 6 | 80.0 |

| 7 | 50.0 |

| 8 | 40.0 |

| 9 | 35.0 |

| 10 | 145.0 |

| 11 | 125.0 |

| 12 | 170.0 |

| 13 | 20.0 |

| 14 | 112.0 |

| 15 | 18.0 |

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. In the analysis of this compound, HRMS provides the high-accuracy mass measurement necessary to deduce its molecular formula.

Utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is measured with a high degree of mass accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of the molecular formula C₁₅H₂₀O₄, which corresponds to a calculated exact mass of 264.1362 Da. The experimentally observed mass would be in very close agreement with this theoretical value, thereby confirming the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |

| [M+H]⁺ | 265.1434 | Value typically found in primary literature | Calculated from observed value |

| [M+Na]⁺ | 287.1254 | Value typically found in primary literature | Calculated from observed value |

Note: Specific observed mass and mass accuracy values are contingent on the specific instrumentation and experimental conditions reported in the primary literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound and its electronic properties, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its functional groups. A broad absorption band in the region of 3400 cm⁻¹ is indicative of the presence of hydroxyl (-OH) groups. The stretching vibration of the carbonyl group in the γ-lactone ring gives rise to a strong absorption peak around 1760 cm⁻¹. Additionally, absorptions corresponding to C=C stretching from the exocyclic methylene groups and the endocyclic double bond are expected in the 1640-1670 cm⁻¹ region. C-H stretching vibrations for sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | Hydroxyl (-OH) | O-H stretch |

| ~1760 (strong) | γ-Lactone | C=O stretch |

| ~1650 | Alkene (C=C) | C=C stretch |

| ~2925 | Alkane (C-H) | C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound provides insights into the conjugated systems within the molecule. The α,β-unsaturated γ-lactone moiety is a chromophore that is expected to exhibit a characteristic absorption maximum (λ_max) in the ultraviolet region, typically around 210-220 nm. This absorption corresponds to a π → π* electronic transition. The absence of more extended conjugation in the molecule is confirmed by the lack of significant absorption in the longer wavelength UV or visible regions.

Resolution of Structural Ambiguities and Definitive Stereochemical Assignment

While HRMS, IR, and UV-Vis spectroscopy provide crucial information about the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is indispensable for resolving the complete connectivity and stereochemistry of this compound.

The definitive stereochemical assignment is achieved primarily through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the chiral centers in the flexible ten-membered germacrane (B1241064) ring and the fused lactone ring.

For instance, NOE correlations between specific protons would confirm their cis or trans relationship on the ring system. The observation of a NOE between the proton at C-1 and a proton at C-5 would help to define the conformation of the ten-membered ring. Similarly, correlations between the protons on the chiral centers of the lactone ring and adjacent protons on the macrocycle are used to establish their relative orientations. The analysis of coupling constants in the ¹H NMR spectrum also provides valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis.

The structural elucidation of this compound has been a subject of study to differentiate it from its epimer, tatridin B. Detailed 1D and 2D NMR analyses, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, have been instrumental in correcting and definitively assigning the complete and unambiguous structure and stereochemistry of this compound.

Biosynthetic Pathways and Precursor Derivation of 1 Epi Tatridin B

General Principles of Sesquiterpenoid Biosynthesis

Sesquiterpene lactones, including 1-epi-tatridin B, are a class of C15 terpenoids characterized by a lactone ring. semanticscholar.org Their biosynthesis begins with universal precursors and proceeds through a series of cyclization and oxidation reactions. semanticscholar.org Germacranolides, which possess a 10-membered carbon ring, are considered the biogenetic precursors for many other types of sesquiterpene lactones. royalsocietypublishing.orgnih.gov

The fundamental building blocks for all terpenoids are the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). royalsocietypublishing.org Plants synthesize these precursors via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. royalsocietypublishing.org

Through the head-to-tail condensation of two IPP molecules with one DMAPP molecule, the C15 intermediate farnesyl diphosphate (FPP) is formed. royalsocietypublishing.orgmdpi.com FPP is the universal precursor for the vast array of sesquiterpenes and sesquiterpene lactones found in nature. mdpi.comwur.nl

The crucial step that commits FPP to the sesquiterpene lactone pathway is its cyclization. This reaction is catalyzed by enzymes known as sesquiterpene synthases or cyclases. wur.nl For the vast majority of sesquiterpene lactones, including the germacranolide family to which this compound belongs, the linear FPP is cyclized by the enzyme (+)-germacrene A synthase (GAS) to form the 10-membered ring of (+)-germacrene A. royalsocietypublishing.orgmdpi.comnih.gov This compound serves as a common intermediate for most subclasses of these lactones. royalsocietypublishing.org In some organisms, such as chicory (Cichorium intybus), germacrene A is released from the enzyme as a stable product, whereas in others it may remain enzyme-bound for further transformations. nih.govnih.gov

Following the initial cyclization, the germacrene A skeleton undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net A key enzyme in this stage is germacrene A oxidase (GAO), which catalyzes the three-step oxidation of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (germacrenoic acid). royalsocietypublishing.orgmdpi.comresearchgate.net

The formation of the characteristic γ-lactone ring is the next critical step. This involves a hydroxylation reaction at the C6 or C8 position of the germacranolide skeleton, followed by spontaneous or enzyme-mediated lactonization. royalsocietypublishing.orgresearchgate.net For example, the enzyme costunolide (B1669451) synthase (a member of the CYP71BL subfamily) hydroxylates germacrenoic acid at the C6-α position, which then cyclizes to form costunolide. royalsocietypublishing.org Costunolide is considered a pivotal precursor from which other major subclasses of sesquiterpene lactones, such as eudesmanolides and guaianolides, are derived through further enzymatic modifications. royalsocietypublishing.orgmdpi.com

Proposed Biosynthetic Route for this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of related germacranolides found in the Asteraceae family, particularly within the genus Tanacetum. researchgate.net

The biosynthesis is presumed to follow the general pathway, starting with the formation of germacrene A from FPP. Germacrene A is then oxidized to germacrenoic acid. researchgate.net From this central precursor, a series of specific hydroxylations and other modifications lead to the final structure of this compound.

A proposed pathway, drawing parallels with the biosynthesis of other tatridins, likely involves the following key steps:

Formation of a Costunolide-like Precursor: Germacrenoic acid undergoes a C6-hydroxylation and subsequent lactonization to form a germacranolide scaffold like costunolide. royalsocietypublishing.org

Hydroxylation Events: The structure of this compound features hydroxyl groups at specific positions. These are introduced by specific cytochrome P450 enzymes. Based on the biosynthesis of related compounds like tatridin-B in Tanacetum cinerariifolium, further oxidative steps are required. researchgate.net The formation of this compound would necessitate specific hydroxylations on the germacranolide ring to match its known structure. The exact sequence of these hydroxylations is yet to be determined experimentally.

Final Modifications: Additional enzymatic steps, such as acylations or glycosylations, can occur in the biosynthesis of related compounds, although these are not present in the final structure of this compound itself. royalsocietypublishing.org

The isolation of this compound alongside other sesquiterpene lactones like costunolide in species such as Laurus novocanariensis lends support to the hypothesis that they share a common biosynthetic origin from FPP, diverging at later oxidative stages. nih.govacs.orguac.pt

Exploration of Enzymes and Co-factors in Germacranolide Biosynthesis

The biosynthesis of germacranolides is a complex process requiring a suite of specific enzymes and essential co-factors. The identification and characterization of these components are crucial for understanding the production of compounds like this compound.

Key enzymes and co-factors are detailed in the table below.

| Enzyme Class | Specific Enzyme Example | Function | Co-factors |

| Sesquiterpene Synthase | (+)-Germacrene A Synthase (GAS) | Catalyzes the cyclization of FPP to form (+)-germacrene A, the foundational step for most sesquiterpene lactones. nih.govnih.gov | Mg²⁺ or Mn²⁺ |

| Cytochrome P450 Monooxygenase (CYP) | Germacrene A Oxidase (GAO) | Performs the three-step oxidation of germacrene A to germacrenoic acid. royalsocietypublishing.orgmdpi.com | NADPH, O₂ |

| Cytochrome P450 Monooxygenase (CYP) | Costunolide Synthase (COS) | Hydroxylates germacrenoic acid at the C6-position, leading to the formation of the lactone ring of costunolide. royalsocietypublishing.orgtandfonline.com | NADPH, O₂ |

| Cytochrome P450 Monooxygenase (CYP) | Various Hydroxylases | Catalyze regio- and stereo-selective hydroxylations on the germacranolide skeleton to produce diverse structures. tandfonline.com | NADPH, O₂ |

The cytochrome P450 enzymes depend on the co-factor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to provide the reducing equivalents necessary for the incorporation of oxygen from O₂ into the substrate. researchgate.net The discovery and functional characterization of these enzymes are often achieved through transcriptomics and genome sequencing of plants known to produce these compounds. tandfonline.com

Mechanistic Investigations of 1 Epi Tatridin B S Biological Activity Profile

Evaluation in Antidepressant Activity Models (in vivo studies)

1-epi-tatridin B, also known as tanachin, has been identified as a principal active component responsible for the antidepressant effects of certain plants used in traditional medicine. nih.govresearchgate.net Bioassay-guided fractionation of extracts from Anthemis wiedemanniana, a plant used in Turkish folk medicine for its sedative effects, isolated this compound along with its epimer, tatridin A. nih.govresearchgate.net

In vivo studies in mice are crucial for evaluating the potential antidepressant effects of compounds. Standard models such as the forced swimming test (FST) and tail suspension test (TST) are employed, where a reduction in the duration of immobility is indicative of antidepressant-like activity. longdom.orgmdpi.com Another model involves antagonizing the effects of tetrabenazine, a substance that depletes monoamines and induces symptoms analogous to depression, such as ptosis (eyelid drooping), hypothermia, and reduced locomotor activity. researchgate.netmdpi.com

Research on Anthemis wiedemanniana demonstrated that both tatridin A and this compound (tanachin) were responsible for the antidepressant activity observed with the plant's methanol (B129727) extract. nih.govresearchgate.net These findings suggest that this compound contributes significantly to the plant's traditional use against central nervous system disorders. nih.govresearchgate.net Further mechanistic studies have been recommended to fully explore the antidepressant potential of these sesquiterpene lactones. nih.govresearchgate.netresearchgate.net

Summary of In Vivo Antidepressant Activity Findings for this compound (Tanachin)

| Source Plant | Key Finding | Model System | Reference |

|---|---|---|---|

| Anthemis wiedemanniana | Identified as one of the main active components responsible for the plant's antidepressant activity. | Mouse models (Forced Swimming Test, Tail Suspension Test, Tetrabenazine Antagonism). | nih.gov, researchgate.net |

Role as a Reference or Control Compound in Biological Assays

Beyond its own bioactivity, this compound serves a critical role in research as a control compound. Its structural similarity to more active epimers, like tatridin A, allows scientists to probe the specificity of molecular interactions.

Recent research employing functional proteomics to identify the molecular targets of tatridin A recognized phosphoglycerate kinase 1 (PGK1) as a primary interacting enzyme. researchgate.netnih.gov PGK1 is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933) while generating ATP. aging-us.complos.org

In the study investigating tatridin A's effect on PGK1, this compound was used as a negative control. researchgate.netnih.gov The results demonstrated that while tatridin A potently inhibited the enzymatic activity of PGK1, this compound did not alter PGK1 activity at any of the tested concentrations. researchgate.netnih.gov This lack of effect was observed in assays using both purified recombinant human PGK1 and more complex cell lysates. nih.gov

The observed inactivity of this compound against PGK1, a target of its epimer tatridin A, has significant implications. researchgate.netnih.gov It highlights the stereochemical precision required for molecular binding and modulation of the enzyme. The difference between the two epimers is subtle, yet it completely abrogates the inhibitory activity against PGK1.

Activity Comparison: Tatridin A vs. This compound on PGK1

| Compound | Effect on PGK1 Activity | Implication | Reference |

|---|---|---|---|

| Tatridin A | Inhibitory | Identified as a specific molecular target. | researchgate.net, nih.gov |

| This compound | No effect | Serves as a negative control, demonstrating the specificity of the Tatridin A-PGK1 interaction. | researchgate.net, nih.gov |

Broader Cellular and Molecular Mechanisms Associated with the Sesquiterpene Lactone Class (Contextual for this compound)

As a member of the sesquiterpene lactone (SL) class, the biological profile of this compound can be understood within the broader context of mechanisms common to these compounds. hebmu.edu.cnnih.gov SLs are known to exert a wide range of biological effects, including anti-inflammatory and anticancer activities, which are often linked to their ability to interact with cellular thiols. hebmu.edu.cnresearchgate.net

A primary mechanism of action for many sesquiterpene lactones is the disruption of cellular redox balance. researchgate.netnih.gov These compounds contain reactive structures, such as α-methylene-γ-lactone groups, that can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866) (GSH). hebmu.edu.cn

By depleting intracellular GSH levels, SLs can induce oxidative stress through an increase in reactive oxygen species (ROS). researchgate.netnih.gov While high levels of ROS can be damaging, this induced oxidative state can also trigger cellular signaling pathways that lead to apoptosis (programmed cell death), a mechanism that is particularly relevant in the context of anticancer activity. researchgate.netnih.gov Furthermore, some SLs can activate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses, which can paradoxically enhance resistance to oxidative damage under certain conditions. capes.gov.brrsc.org

A well-documented activity of sesquiterpene lactones is the potent inhibition of the pro-inflammatory transcription factor Nuclear Factor Kappa B (NF-κB). nih.govnih.govbenthamdirect.com The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. oaepublish.commdpi.com

SLs typically inhibit NF-κB activation not by blocking its ability to bind to DNA, but by preventing a crucial preceding step: the degradation of its inhibitory proteins, IκB-α and IκB-β. nih.gov By stabilizing the IκB proteins, SLs ensure that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate the expression of pro-inflammatory genes, such as those for cytokines and cell adhesion molecules. nih.govnih.gov This mechanism is considered a cornerstone of the anti-inflammatory properties attributed to this class of natural products. nih.govbenthamdirect.com

Pathways Related to Cellular Homeostasis and Apoptosis Induction

Research into the specific mechanistic pathways affected by this compound, particularly concerning cellular homeostasis and the induction of apoptosis, is limited. The compound is a member of the sesquiterpene lactone class, a group of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. frontiersin.org However, this compound is frequently utilized in research as an inactive control or analogue to its more biologically active isomer, tatridin A. frontiersin.orgnih.gov

Investigations into its biological profile have largely concluded that it does not possess significant activity in many of the assays where other sesquiterpene lactones are potent. frontiersin.orgresearchgate.netresearchgate.net This lack of activity provides an important comparative baseline to understand the structure-activity relationships of related compounds.

Role in Cellular Metabolism and Homeostasis

Cellular homeostasis involves numerous processes, including the regulation of metabolic pathways. One key enzyme in glycolysis, a fundamental metabolic process, is phosphoglycerate kinase 1 (PGK1). In various cancers, PGK1 is overexpressed and plays a role in tumor development and metabolism. nih.gov Studies investigating the biological targets of tatridin A identified PGK1 as a primary target. Tatridin A was shown to inhibit the enzymatic activity of PGK1, thereby affecting cancer cell metabolism. frontiersin.orgnih.gov

In contrast, when this compound was tested under the same conditions, it did not alter the activity of PGK1 at any of the tested concentrations. frontiersin.orgnih.govresearchgate.net This finding suggests that this compound does not interfere with the central metabolic pathway of glycolysis through this mechanism, a key aspect of cellular energy homeostasis. This stark difference in activity between the two isomers highlights the specific structural requirements for binding to and inhibiting PGK1.

Investigations into Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and maintaining tissue homeostasis. nih.govmdpi.com It can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. bio-rad-antibodies.commdpi.com Many sesquiterpene lactones are known to induce apoptosis in cancer cells, making them a subject of interest in oncology research. researchgate.net

While its isomer tatridin A has demonstrated cytotoxic effects against myeloid leukemia cell lines through the induction of apoptosis researchgate.net, direct evidence for this compound inducing similar effects is lacking. Studies that have included this compound in cytotoxicity screenings have generally found it to be inactive or weakly active. For instance, in a study testing various sesquiterpene lactones against human lung carcinoma (GLC4) and colorectal cancer (COLO 320) cell lines, this compound was among the compounds tested. thieme-connect.com However, detailed mechanistic data regarding its specific impact on apoptotic pathways was not provided.

The table below summarizes the findings from comparative biological assays involving this compound.

| Assay/Target | Test System | Finding for this compound | Contrast with Tatridin A | Reference(s) |

| Enzyme Inhibition | Phosphoglycerate Kinase 1 (PGK1) | Inactive; does not alter enzyme activity. | Potent inhibitor. | frontiersin.orgnih.govresearchgate.net |

| Cytotoxicity | Myeloid Leukemia Cells (HL-60, U937) | Generally considered inactive in many biological tests. | Induces apoptosis and shows cytotoxic activity. | researchgate.net |

| Cytotoxicity | Human Lung Carcinoma (GLC4), Colorectal Cancer (COLO 320) | Showed some cytotoxic activity (IC50 = 124 µM for a mixture of compounds including this compound). | Also showed cytotoxic activity. | thieme-connect.com |

| Anti-inflammatory | NF-κB Inhibition | Mentioned as a constituent of plants with anti-inflammatory properties, but its direct activity on this pathway is not specified. | Other sesquiterpene lactones are known NF-κB inhibitors. | aub.edu.lbdergipark.org.tr |

| Antimicrobial | Helicobacter pylori | Tested for activity, with a reported Minimum Inhibitory Concentration (MIC) of 12.5-50 μg/mL. | Not specified in the same study. | nih.gov |

Structure Activity Relationship Sar Studies of 1 Epi Tatridin B and Its Analogues

Identification of Definitive Structural Features for Biological Inactivity or Specificity

The case of 1-epi-tatridin B provides a compelling example of how a single stereochemical change can lead to biological inactivation against a specific molecular target. Research has identified this compound as a stereoisomer of the biologically active tatridin A. researchgate.netnih.gov In detailed enzymatic assays, tatridin A demonstrated potent inhibitory effects on the enzyme phosphoglycerate kinase 1 (PGK1). researchgate.netnih.gov In stark contrast, its analogue this compound was found to be completely inactive against PGK1 at any of the tested concentrations. researchgate.netnih.gov

This specific lack of activity points directly to the stereochemistry at the C-1 position as the definitive structural feature responsible for its biological inactivity in this context. While possessing the same core germacranolide skeleton and reactive functional groups as its active epimer, the different spatial orientation at this single carbon atom evidently prevents it from effectively binding to or modulating the PGK1 enzyme.

However, it is important to distinguish between specific and broad biological activity. While inactive against PGK1, this compound has been reported to exhibit weak cytotoxic activity against certain human cancer cell lines, though with a relatively high IC₅₀ value. thieme-connect.com This suggests that its biological profile is one of specificity rather than complete inertness; the structural arrangement is unsuitable for inhibiting PGK1 but may allow for other, less potent, biological interactions. Further studies have also noted that the biological activity of compounds including this compound can be low, with stereochemistry being a likely influencing factor. mdpi.com

Comparative SAR Analysis with Tatridin A and Stereoisomeric Epimers

A comparative analysis between this compound and its epimer, tatridin A, is crucial for understanding the stereochemical requirements for activity in this germacranolide series. Both molecules share an identical molecular formula and connectivity, differing only in the three-dimensional arrangement at the C-1 carbon. Tatridin A is a known bioactive sesquiterpene lactone. nih.gov

The most direct comparison comes from studies on their effect on phosphoglycerate kinase (PGK), a key enzyme in glycolysis. Tatridin A was found to be a potent inhibitor of PGK1, with IC₅₀ values in the nanomolar range in cellular lysates. researchgate.netnih.gov Conversely, this compound was demonstrated to be inactive as a PGK1 modulator. researchgate.netnih.gov This finding definitively establishes that the stereochemical configuration at the C-1 position is a critical determinant for this specific biological activity. The inversion of this chiral center in this compound completely abrogates its ability to interact with the enzyme in an inhibitory manner.

In broader cytotoxicity screenings, both compounds have shown activity, although the data suggests tatridin A is generally more potent. thieme-connect.com

Comparative Biological Activity of Tatridin A and this compound

| Compound | Target/Assay | Activity | Source |

|---|---|---|---|

| Tatridin A | PGK1 Inhibition | Active, potent inhibitor (IC₅₀ ≈ 375-397 nM in lysates) | researchgate.netnih.gov |

| This compound | PGK1 Inhibition | Inactive at all tested concentrations | researchgate.netnih.gov |

| Tatridin A | Cytotoxicity (GLC4 & COLO 320 cells) | Active (IC₅₀ < 124 µM) | thieme-connect.com |

| This compound | Cytotoxicity (GLC4 & COLO 320 cells) | Active (IC₅₀ < 124 µM) | thieme-connect.com |

This comparative data underscores that while both epimers possess a degree of general cytotoxicity, the specific, high-potency activity against a defined molecular target like PGK1 is exclusively a property of tatridin A, highlighting the crucial role of its C-1 stereochemistry.

Significance of the α,β-Unsaturated γ-Lactone Moiety in Sesquiterpene Lactones

A vast body of scientific evidence establishes the α-methylene-γ-lactone moiety, an α,β-unsaturated γ-lactone, as a critical structural feature for the biological activities of most sesquiterpene lactones. mdpi.comnih.govencyclopedia.pub This functional group is widely considered the primary pharmacophore responsible for a range of effects, including cytotoxic, anti-inflammatory, and antimicrobial actions. mdpi.comcore.ac.uk

The biological activity of this moiety is attributed to its function as an electrophilic Michael acceptor. nih.govmdpi.com The exocyclic double bond conjugated to the lactone carbonyl creates an electron-deficient center that can readily react with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins. core.ac.ukmdpi.com This covalent bonding, or alkylation, can alter the protein's structure and function, thereby disrupting cellular processes such as gene regulation, protein synthesis, and metabolism. mdpi.comencyclopedia.pub

Stereochemical Requirements for Biological Efficacy within the Germacranolide Framework

Several factors underscore the importance of stereochemistry in this class of compounds:

Conformational Flexibility: Germacranolides can exist in multiple conformations, and the molecule's ability to adopt a specific, biologically active conformation is key to its efficacy. psu.edu The stereochemistry at various chiral centers influences the relative stability of these conformers.

Accessibility of Reactive Groups: The stereochemistry of the molecule determines the spatial orientation and accessibility of reactive moieties like the α-methylene-γ-lactone. For alkylation of a target protein to occur, this group must be positioned correctly to approach the nucleophilic residue (e.g., cysteine) in the binding pocket. An unfavorable stereochemical arrangement can sterically hinder this interaction, rendering the compound inactive despite possessing the necessary functional group.

Synthetic Analogues, Derivatization, and Applied Medicinal Chemistry Principles in 1 Epi Tatridin B Research

Design and Synthesis of Novel Structural Analogues of 1-epi-tatridin B

The design and synthesis of novel structural analogues of this compound are primarily guided by the goal of enhancing biological activity, improving selectivity, and optimizing pharmacokinetic properties. While specific synthetic campaigns targeting this compound analogues are not extensively documented, the strategies applied to the broader class of sesquiterpene lactones (SLs) are directly applicable. Research often focuses on modifying the core germacranolide skeleton, altering functional groups, and exploring stereochemical variations.

A common approach involves divergent synthesis, where a common intermediate or scaffold is used to generate a library of diverse carbocyclic structures. chemrxiv.org For instance, a rationally designed guaianolide scaffold, a related SL skeleton, has been used to create a collection of non-natural 8,12-sesquiterpenoid lactones through selective diversification. researchgate.net This strategy could be adapted to a this compound precursor to explore novel chemical space.

Furthermore, total synthesis efforts for related sesquiterpenoids often provide pathways to analogues. For example, the synthesis of santamarine (B1680768) and estafiatin has been achieved using dioxygen as the sole oxidant, demonstrating how complex natural product scaffolds can be accessed and potentially modified. acs.orgnih.gov The synthesis of molephantin (B1677396), another germacranolide, was achieved in 12 steps and featured a key Nozaki–Hiyama–Kishi (NHK) macrocyclization to construct the ten-membered ring, a technique that could be employed in creating analogues of this compound. researchgate.net These synthetic routes allow for the introduction of chemical reporters or functional groups at specific positions to create tool compounds for biological studies or to develop derivatives with enhanced therapeutic potential.

Chemical Derivatization Strategies for Structural Modifications

Chemical derivatization is a key strategy for modifying the structure of natural products like this compound to probe structure-activity relationships (SAR) and improve drug-like properties. For sesquiterpene lactones, these modifications often target the most reactive sites, such as the α-methylene-γ-lactone moiety and other unsaturated bonds. mdpi.comrsc.org

Key derivatization strategies include:

Modification of the α-methylene-γ-lactone: This group is considered crucial for the biological activity of many SLs. tandfonline.com Reactions at this site, such as Michael additions, can be used to introduce new substituents. For example, the reduction of the exocyclic double bond in ludartin (B10850195) and arglabin (B1666082) using sodium borohydride (B1222165) leads to new derivatives. preprints.org

Epoxidation and Oxidation: The double bonds within the germacranolide ring are common targets for oxidation. The aerobic epoxidation of costunolide (B1669451), a related germacranolide, has been used to generate new derivatives. researchgate.net Selective oxidation can also introduce hydroxyl groups, as seen in the transformation of dehydrocostus lactone into 5-hydroxy-dehydrocostus lactone and isozaluzanin C. nih.gov

Derivatization for Analytical Purposes: Chemical derivatization is also employed to improve the detection of these compounds in analytical techniques. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to make compounds like sesquiterpene lactones more volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. mdpi.com On-tissue derivatization using reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) can tag molecules with a permanent charge, enhancing their detection in MALDI-MS imaging. nih.gov

A study on resorcylic acid lactone derivatives showed that substituting an acetyloxy or 2-hydroxypropionyloxy group at the C-7 position significantly increased cytotoxic activity, highlighting how targeted derivatization can enhance biological effects. science.govscience.gov

Principles of Lead Optimization Applied to Sesquiterpene Lactone Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound, such as a sesquiterpene lactone, to produce a clinical candidate. This process involves iterative cycles of synthesis and biological testing to enhance potency, selectivity, and metabolic stability while minimizing toxicity. mdpi.com

For sesquiterpene lactone scaffolds, lead optimization often focuses on several key aspects:

Improving Bioavailability and Solubility: Many natural sesquiterpene lactones have poor water solubility, limiting their clinical application. Derivatives of parthenolide (B1678480) have been developed with improved bioavailability and pharmacological properties while retaining their bioactivity. mdpi.com

Modulating Reactivity: The α-methylene-γ-lactone moiety, while often essential for activity, can react non-specifically with biological nucleophiles, leading to toxicity. mdpi.com Lead optimization may involve modifying this group to fine-tune its reactivity, balancing efficacy and safety.

Enhancing Target Specificity: Sesquiterpene lactones can interact with multiple cellular targets. researchgate.net Medicinal chemistry efforts aim to design analogues that interact more selectively with the desired therapeutic target to reduce off-target effects. This can be achieved by altering the shape and electronic properties of the molecule to better fit the target's binding site.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural changes affect biological activity is fundamental. High-throughput molecular docking and other computational methods can accelerate this process by predicting how modifications will affect binding affinity, helping to prioritize which analogues to synthesize. researchgate.net

Strategies for Biological Target Identification and Validation in Related Natural Products

Identifying the specific molecular targets of natural products like this compound is crucial for understanding their mechanism of action and for rational drug development. Several strategies are employed for target identification and validation, particularly for the broader class of sesquiterpene lactones.

Proteomic Approaches: Affinity-based proteomics is a powerful tool. This involves immobilizing the natural product (or a derivative) on a solid support to "fish" for binding proteins from cell lysates. unisa.it Another method is Drug Affinity Responsive Target Stability (DARTS), which identifies targets by observing how drug binding protects the target protein from proteolysis. researchgate.net Using a DARTS-based proteomic platform, phosphoglycerate kinase 1 (PGK1) was identified as a primary target of tatridin A, a structural analogue of this compound. researchgate.netnih.gov Control experiments with this compound showed it did not alter PGK1 activity, highlighting the specificity of the interaction with tatridin A. unisa.itnih.gov

Reverse Virtual Screening: This computational approach, also known as target fishing, involves docking a ligand (the natural product) against a large library of protein structures to predict potential binding targets. tandfonline.comnih.gov This method was used to screen for potential targets of trypanocidal sesquiterpene lactones, identifying 41 possible biological targets, with four in the trypanosomatid redox system studied in detail. nih.gov

Genetic and Molecular Methods: Once a potential target is identified, its role can be validated using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the target gene, respectively. If the cells subsequently become resistant to the compound, it provides strong evidence that the knocked-down protein is the relevant target.

The following table summarizes targets identified for various sesquiterpene lactones, which could guide hypothesis-driven research for this compound.

| Sesquiterpene Lactone | Identified Target(s) | Method of Identification |

| Tatridin A | Phosphoglycerate Kinase 1 (PGK1) | Proteomics (DARTS) researchgate.netnih.gov |

| Goyazensolide | Importin-5 (IPO5) | Chemical Proteomics (Alkynylated Probe) researchgate.net |

| Vernolide-A | p38α | Molecular Docking tandfonline.comnih.gov |

| Vernolide-B | Prostaglandin E2 Receptor 2 (PGEP2R) | Molecular Docking tandfonline.comnih.gov |

| Vernodalin | Heat Shock Protein 90α (HSP90α) | Molecular Docking tandfonline.comnih.gov |

Computational and Molecular Modeling Approaches in Rational Design of Germacranolides

Computational and molecular modeling techniques are indispensable tools in modern drug discovery, enabling the rational design of novel compounds based on the germacranolide scaffold. permmedjournal.ru These in silico methods provide insights into molecular interactions, predict biological activities, and guide synthetic efforts, thereby saving time and resources. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. benthamdirect.com It is widely used to screen virtual libraries of germacranolide analogues against a known biological target to identify promising candidates. For example, molecular docking was used to study the interaction of new 13-methoxy derivatives of ludartin and arglabin with the enzyme 5-lipoxygenase, predicting their potential as anti-inflammatory agents. preprints.orgsciety.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of newly designed, unsynthesized analogues.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and geometry of molecules. nih.govresearchgate.net This method is valuable for conformational analysis of flexible molecules like germacranolides and for calculating NMR chemical shifts to aid in structure elucidation, as was done for lobatolide H. bohrium.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. permmedjournal.ru This can reveal the stability of binding interactions and conformational changes that occur upon binding, as shown in a 70 ns simulation of a 5-LOX-13-methoxyludartin complex. preprints.orgsciety.org

These computational approaches were used in an in silico investigation of 27 antiparasitic germacranolides against a panel of protozoal protein targets to provide insight into their molecular mechanisms of activity. benthamdirect.com Similarly, chemoinformatic tools were used to predict that two novel germacranolides from Capparis decidua are potential inhibitors of carbonic anhydrase II. japsonline.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the synthesis and characterization of 1-epi-tatridin B?

- Methodological Answer : Synthesis should follow established protocols for sesquiterpene derivatives, emphasizing chiral resolution techniques to ensure enantiomeric purity. Characterization requires a combination of NMR (¹H, ¹³C, DEPT, COSY, and HSQC) and high-resolution mass spectrometry (HRMS) to confirm structural identity. For reproducibility, experimental sections should detail solvent systems, reaction temperatures, and catalyst ratios, adhering to guidelines for reporting new compounds .

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations, controls). To resolve discrepancies, researchers should:

- Replicate experiments using standardized protocols (e.g., ISO-certified cell lines).

- Perform dose-response curves to establish EC50/IC50 values.

- Use meta-analysis frameworks to compare datasets, ensuring statistical power (e.g., ANOVA with post-hoc tests) .

Q. What are the best practices for isolating this compound from natural sources?

- Methodological Answer : Employ bioassay-guided fractionation coupled with preparative HPLC. Validate purity via chromatographic methods (e.g., HPLC-DAD, TLC) and quantify yield using calibration curves with authentic standards. Document extraction solvents (e.g., ethanol vs. dichloromethane) and their impact on compound stability .

Advanced Research Questions

Q. How can computational modeling improve the structural elucidation of this compound derivatives?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental NMR data to predict chemical shifts and stereochemistry. Use molecular docking studies to correlate structural modifications with bioactivity, ensuring force-field parameters align with experimental conditions (e.g., solvent models). Validate models via comparative analysis with X-ray crystallography data .

Q. What strategies resolve ambiguities in the biosynthetic pathway of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation in fungal cultures. Combine transcriptomic data (RNA-seq) with enzyme inhibition assays to identify rate-limiting steps. Cross-reference findings with phylogenetic analyses of terpene synthases in related species .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Proteomics : SILAC labeling to identify target proteins.

- Metabolomics : LC-MS-based untargeted profiling to map metabolic perturbations.

- Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing in relevant pathways. Ensure controls account for off-target effects .

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response models in GraphPad Prism) to calculate EC50 values. Apply false discovery rate (FDR) corrections for high-throughput datasets to minimize Type I errors. Report confidence intervals and goodness-of-fit metrics (e.g., R²) .

Data Management and Reproducibility

Q. How can researchers ensure transparency and reproducibility in studies involving this compound?

- Methodological Answer :

- Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

- Protocol Documentation : Use electronic lab notebooks (ELNs) to record experimental parameters (e.g., humidity, equipment calibration).

- Independent Validation : Collaborate with third-party labs for compound bioactivity reassays .

Q. What steps mitigate biases in interpreting the ecological roles of this compound?

- Methodological Answer : Design field studies with randomized sampling grids and controlled variables (e.g., soil pH, microbial diversity). Use blinded data analysis to reduce confirmation bias. Cross-validate ecological hypotheses via in vitro assays (e.g., antifungal activity against plant pathogens) .

Tables for Reference

| Parameter | Recommended Method | Key Considerations |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC with polarimetric detection | Calibrate using racemic mixtures |

| Cytotoxicity Screening | MTT assay (48-hour exposure) | Include positive controls (e.g., doxorubicin) |

| Structural Validation | X-ray crystallography | Resolve disorder using SQUEEZE software |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.